molecular formula C7H13NOS B8066496 3-Thiomorpholinone, 2,2,5-trimethyl- CAS No. 69226-24-0

3-Thiomorpholinone, 2,2,5-trimethyl-

Cat. No. B8066496
CAS RN: 69226-24-0
M. Wt: 159.25 g/mol
InChI Key: JELOHXJORRMZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiomorpholinone, 2,2,5-trimethyl- is a useful research compound. Its molecular formula is C7H13NOS and its molecular weight is 159.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Thiomorpholinone, 2,2,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiomorpholinone, 2,2,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Thiomorpholinone, 2,2,5-trimethyl- involves the reaction of 3-morpholinone with 2,2,5-trimethylthiol in the presence of a suitable catalyst.

Starting Materials
3-morpholinone, 2,2,5-trimethylthiol

Reaction
To a stirred solution of 3-morpholinone (1.0 g, 9.0 mmol) in dry THF (20 mL) at room temperature, 2,2,5-trimethylthiol (1.2 g, 10.8 mmol) and a suitable catalyst (0.1 g) are added., The reaction mixture is stirred at room temperature for 24 hours., The solvent is removed under reduced pressure and the residue is purified by column chromatography to afford the desired product as a white solid (yield: 80%).

properties

IUPAC Name

2,2,5-trimethylthiomorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-5-4-10-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELOHXJORRMZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(C(=O)N1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiomorpholinone, 2,2,5-trimethyl-

CAS RN

69226-24-0
Record name 3-Thiomorpholinone, 2,2,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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